N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Overview
Description
N,N,2,6-Tetramethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a complex organic compound with the molecular formula C24H22NO2P. It is known for its unique structure, which includes a dioxaphosphepin ring system fused with naphthalene units. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,6-Tetramethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves the reaction of naphthalene derivatives with phosphorus-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is often produced in solid form and requires careful handling due to its sensitivity to environmental conditions .
Chemical Reactions Analysis
Types of Reactions
N,N,2,6-Tetramethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthalene derivatives, while reduction can produce reduced phosphorus-containing compounds .
Scientific Research Applications
N,N,2,6-Tetramethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is utilized in various scientific research fields, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of N,N,2,6-Tetramethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Similar Compounds
(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: A similar compound used as a ligand in coordination chemistry.
N,N,2,6-Tetramethyldinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine derivatives: Various derivatives with modified functional groups for specific applications.
Uniqueness
N,N,2,6-Tetramethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is unique due to its specific structural features and the presence of the dioxaphosphepin ring system. This structure imparts distinctive chemical properties, making it valuable for specialized applications in research and industry .
Biological Activity
N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound characterized by its unique pentacyclic structure and the presence of phosphorus and oxygen functionalities. This article aims to explore its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a purity of at least 95% as per catalog data . The intricate structure contributes to its potential biological interactions and applications in medicinal chemistry.
Property | Details |
---|---|
Molecular Formula | |
CAS Number | 1643958-21-7 |
IUPAC Name | N,N,10,16-tetramethyl-12,14-dioxa... |
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities attributed to its structural features:
- Antitumor Properties : Compounds with similar phosphorous-containing structures have shown promising antitumor activity. The presence of the phosphapentacyclic framework may enhance interactions with biological targets involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Some derivatives of phosphorous compounds are known to exhibit antimicrobial properties. The unique electronic properties of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Enzyme Inhibition : The structural motifs present in this compound suggest potential as enzyme inhibitors. Studies on related compounds have demonstrated their effectiveness in inhibiting various enzymes linked to metabolic pathways .
The mechanism of action for N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa can be hypothesized based on similar compounds:
- Molecular Docking Studies : Computational studies using molecular docking simulations can help predict binding affinities and interaction modes with target proteins.
- In Vitro Assays : Laboratory assays are essential for validating the biological effects observed in silico. These may include cytotoxicity tests against various cancer cell lines and antimicrobial susceptibility tests.
Case Studies and Research Findings
Several studies have explored the biological activity of phosphorous-containing compounds similar to the one discussed:
- Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that phosphapentacyclic compounds exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Research indicated that derivatives of phosphorous compounds showed effective inhibition against Gram-positive bacteria due to their ability to penetrate bacterial membranes.
- Enzyme Inhibition Profile : A comparative analysis revealed that compounds with similar structures inhibited specific kinases involved in cancer progression more effectively than their simpler analogs .
Properties
IUPAC Name |
N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO2P/c1-15-13-17-9-5-7-11-19(17)21-22-20-12-8-6-10-18(20)14-16(2)24(22)27-28(25(3)4)26-23(15)21/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXASPZVRFOFONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466367 | |
Record name | N,N,2,6-Tetramethyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185449-86-9 | |
Record name | N,N,2,6-Tetramethyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.